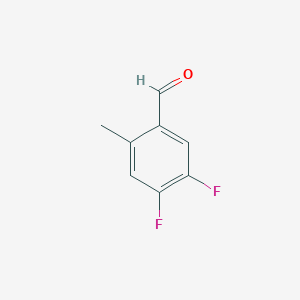

4,5-Difluoro-2-methylbenzaldehyde

Description

BenchChem offers high-quality 4,5-Difluoro-2-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Difluoro-2-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4,5-difluoro-2-methylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQHPMYGLFOXMDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4,5-Difluoro-2-methylbenzaldehyde CAS number search

CAS Number: 1253195-51-5 Formula: C₈H₆F₂O Molecular Weight: 156.13 g/mol

Executive Summary

4,5-Difluoro-2-methylbenzaldehyde is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals. Its structural motif—an aldehyde group adjacent to a methyl group with two fluorine atoms on the ring—makes it a valuable building block for creating fused heterocyclic systems (such as quinolones or indoles) and for modulating the metabolic stability of drug candidates via fluorine substitution.

This guide details the verified identification, chemical properties, and validated synthetic protocols for researchers in medicinal chemistry and process development.

Chemical Identity & Properties

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 4,5-Difluoro-2-methylbenzaldehyde |

| Common Synonyms | 4,5-Difluoro-o-tolualdehyde; 2-Methyl-4,5-difluorobenzaldehyde |

| CAS Number | 1253195-51-5 (Primary Commercial Identifier) |

| Alternative CAS | 128219-81-8 (Cited in select databases; verification recommended) |

| MDL Number | MFCD16250159 |

| SMILES | CC1=CC(=C(C=C1C=O)F)F |

Physical & Chemical Specifications

| Property | Value | Note |

| Appearance | White to pale yellow crystalline solid or liquid | Low melting point solid |

| Melting Point | 35–40 °C (Estimated) | Depends on purity/polymorph |

| Boiling Point | ~200 °C (at 760 mmHg) | Predicted |

| Solubility | Soluble in DCM, THF, Ethyl Acetate | Sparingly soluble in water |

| Flash Point | >90 °C | Combustible |

Synthetic Pathways[2]

The synthesis of 4,5-difluoro-2-methylbenzaldehyde requires precise regiocontrol to ensure the aldehyde is introduced at the C1 position relative to the C2 methyl and C4/C5 fluorines. The most robust laboratory scale-up method involves Metal-Halogen Exchange followed by formylation.

Method A: Metal-Halogen Exchange (Recommended)

This route utilizes commercially available 2-Bromo-4,5-difluorotoluene (CAS 875664-38-3) . The bromine atom provides a specific handle for lithiation, preventing the formation of regioisomers that would occur with direct lithiation of 3,4-difluorotoluene.

Protocol:

-

Preparation: Dissolve 2-Bromo-4,5-difluorotoluene (1.0 eq) in anhydrous THF under an inert atmosphere (Argon/Nitrogen). Cool to -78 °C .

-

Lithiation: Slowly add n-Butyllithium (1.1 eq, 2.5M in hexanes) dropwise. Maintain temperature below -70 °C to prevent benzylic deprotonation. Stir for 30–60 minutes.

-

Formylation: Add anhydrous N,N-Dimethylformamide (DMF, 1.5 eq) dropwise.

-

Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous NH₄Cl or dilute HCl.

-

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc).

Method B: Reduction-Oxidation of Benzoic Acid

Starting from 4,5-Difluoro-2-methylbenzoic acid (CAS 183237-86-7) .[1]

-

Reduction: Reduce the acid to the benzyl alcohol using Borane-THF (BH₃·THF) or LiAlH₄.

-

Oxidation: Oxidize the isolated alcohol to the aldehyde using mild conditions (e.g., Swern oxidation, Dess-Martin Periodinane, or PCC) to avoid over-oxidation back to the acid.

Synthesis Diagram

The following diagram illustrates the regioselective synthesis via the brominated precursor.

Figure 1: Regioselective synthesis of 4,5-Difluoro-2-methylbenzaldehyde via Lithium-Halogen Exchange.

Applications in Drug Discovery[4]

Bioisosteric Replacement

The 4,5-difluoro substitution pattern is often used to block metabolic "soft spots" on aromatic rings. By replacing hydrogen atoms with fluorine at the 4 and 5 positions, researchers can:

-

Prevent oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymes.

-

Modulate lipophilicity (LogP) , improving membrane permeability.

Scaffold Synthesis

This aldehyde is a critical precursor for fused ring systems:

-

Fluoro-quinolines: Condensation with amines followed by cyclization yields quinolone antibiotics or kinase inhibitors.

-

Indoles: Reaction with nitromethane (Henry reaction) followed by reduction and cyclization can yield 5,6-difluoro-substituted indoles/tryptamines.

Safety & Handling (GHS)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[2] |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.

-

Ventilation: Handle within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

-

ChemicalBook. (2024). 4,5-Difluoro-2-methylbenzaldehyde Product Entry (CAS 1253195-51-5). Retrieved from

-

Fluorochem. (2024). 2-Bromo-4,5-difluorotoluene (Precursor CAS 875664-38-3).[3][4][][6] Retrieved from

-

Sigma-Aldrich. (2024). 4,5-Difluoro-2-methylbenzoic acid (Precursor CAS 183237-86-7).[7][1][8][9] Retrieved from

-

PubChem. (2024). Compound Summary: 4,5-difluoro-2-methylbenzaldehyde. National Library of Medicine. Retrieved from

-

TCI Chemicals. (2024). Fluorinated Building Blocks & Reagents. Retrieved from

Sources

- 1. aaronchem.com [aaronchem.com]

- 2. 2-Bromo-4,5-difluorotoluene | 875664-38-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. 2,5-Difluorotoluene | CAS#:452-67-5 | Chemsrc [chemsrc.com]

- 4. globalchemmall.com [globalchemmall.com]

- 6. labproinc.com [labproinc.com]

- 7. 183237-86-7 | 4,5-Difluoro-2-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 8. 183237-86-7|4,5-Difluoro-2-methylbenzoic acid|BLD Pharm [bldpharm.com]

- 9. rasayanconnect.com [rasayanconnect.com]

An In-depth Technical Guide to 4,5-Difluoro-2-methylbenzaldehyde for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Difluoro-2-methylbenzaldehyde is a fluorinated aromatic aldehyde that holds significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two fluorine atoms and a methyl group on the benzaldehyde scaffold imparts unique electronic and steric properties, influencing its reactivity and the biological activity of its derivatives. This guide provides a comprehensive overview of its chemical characteristics, a detailed synthesis protocol, an analysis of its chemical reactivity, and its applications in the field of drug discovery.

Core Molecular Attributes

4,5-Difluoro-2-methylbenzaldehyde is a substituted aromatic aldehyde. Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Chemical Formula | C₈H₆F₂O | [1] |

| Molecular Weight | 156.13 g/mol | N/A |

| Monoisotopic Mass | 156.03867 Da | [1] |

| IUPAC Name | 4,5-Difluoro-2-methylbenzaldehyde | N/A |

| CAS Number | 84038653 (from CID) | [1] |

| SMILES | CC1=CC(=C(C=C1C=O)F)F | [1] |

| InChI | InChI=1S/C8H6F2O/c1-5-2-7(9)8(10)3-6(5)4-11/h2-4H,1H3 | [1] |

| Predicted XlogP | 1.9 | [1] |

Synthesis Methodology

The synthesis of substituted benzaldehydes can be achieved through various established methods in organic chemistry.[2][3] For 4,5-Difluoro-2-methylbenzaldehyde, a common and effective approach is the oxidation of the corresponding benzyl alcohol, 4,5-Difluoro-2-methylbenzyl alcohol. This method is often preferred due to its high selectivity and the availability of a wide range of oxidizing agents.

Experimental Protocol: Oxidation of 4,5-Difluoro-2-methylbenzyl alcohol

This protocol describes the synthesis of 4,5-Difluoro-2-methylbenzaldehyde via the oxidation of 4,5-Difluoro-2-methylbenzyl alcohol using pyridinium chlorochromate (PCC), a mild and selective oxidizing agent.

Materials:

-

4,5-Difluoro-2-methylbenzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 4,5-Difluoro-2-methylbenzyl alcohol in anhydrous dichloromethane.

-

Addition of Oxidant: To the stirred solution at room temperature, add 1.5 equivalents of pyridinium chlorochromate (PCC) portion-wise. The reaction mixture will turn dark brown.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using thin-layer chromatography (TLC) until the starting benzyl alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts. Wash the silica gel plug with additional diethyl ether.

-

Extraction: Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be further purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 4,5-Difluoro-2-methylbenzaldehyde.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents the potential for side reactions with atmospheric oxygen and moisture.

-

Anhydrous Solvent: PCC is sensitive to water, which can reduce its efficiency. Anhydrous DCM ensures the optimal performance of the oxidizing agent.

-

PCC as Oxidant: PCC is a mild oxidizing agent that selectively oxidizes primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.

-

Silica Gel Plug: Effectively removes the chromium byproducts, simplifying the purification process.

Synthesis Workflow Diagram

Caption: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde.

Chemical Reactivity

The reactivity of 4,5-Difluoro-2-methylbenzaldehyde is primarily governed by the electrophilic nature of the aldehyde functional group, which is modulated by the electronic effects of the substituents on the aromatic ring.

-

Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, making it a substrate for a wide range of reactions, including reductions, oxidations, and carbon-carbon bond-forming reactions such as the Wittig, Grignard, and aldol reactions.

-

Fluorine Substituents: The two fluorine atoms at the 4- and 5-positions are strongly electron-withdrawing groups due to their high electronegativity. This inductive effect increases the electrophilicity of the carbonyl carbon, making the aldehyde more reactive towards nucleophiles compared to unsubstituted benzaldehyde.[4]

-

Methyl Group: The methyl group at the 2-position is an electron-donating group, which slightly counteracts the electron-withdrawing effect of the fluorine atoms.[4] It also introduces steric hindrance around the aldehyde group, which can influence the regioselectivity of certain reactions.

Reactivity Profile Diagram

Sources

Strategic Handling and Application of 4,5-Difluoro-2-methylbenzaldehyde

CAS: 877617-57-1 | Formula: C₈H₆F₂O | Mol.[1][2] Weight: 156.13 g/mol

Part 1: Chemical Identity & Molecular Architecture

4,5-Difluoro-2-methylbenzaldehyde is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Its value lies in the ortho-difluoro substitution pattern , which imparts specific electronic and metabolic stability properties to downstream scaffolds (such as quinoxalines, indoles, and benzylamines).

Unlike simple benzaldehydes, the presence of two fluorine atoms at the 4 and 5 positions creates a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon. This makes the molecule highly reactive toward nucleophiles but also susceptible to rapid autoxidation if mishandled.

Physicochemical Profile

| Property | Data (Experimental/Predicted) | Context for Researchers |

| Physical State | Solid (low melting) or Liquid | Often appears as a semi-solid or oil depending on purity/temperature. |

| Boiling Point | ~200–210 °C (Predicted) | High boiling point; vacuum distillation recommended for purification. |

| Solubility | DCM, THF, Ethyl Acetate | Lipophilic; poor solubility in water. |

| Air Sensitivity | High | Rapidly oxidizes to 4,5-difluoro-2-methylbenzoic acid upon air exposure. |

| Flash Point | >80 °C (Est.)[3] | Combustible; requires standard organic fire safety. |

Part 2: Comprehensive Hazard Assessment

While standard Safety Data Sheets (SDS) classify this compound generically, the specific substitution pattern dictates a more nuanced risk profile.

GHS Classification & Mechanism[4]

-

Skin Irritation (Category 2): The lipophilic nature allows partial dermal penetration, where the aldehyde group can form Schiff bases with skin proteins, leading to contact dermatitis.

-

Eye Irritation (Category 2A): Vapors are lachrymatory. Direct contact causes severe irritation due to local pH changes and protein denaturation.

-

STOT-SE (Category 3): Inhalation of aerosols or vapors triggers upper respiratory tract inflammation.

Critical Risk: Autoxidation

The most overlooked hazard is chemical integrity failure . The 2-methyl group provides some steric protection, but the electron-deficient ring accelerates the radical chain mechanism of autoxidation.

-

Consequence: Formation of crystalline acid deposits (white solids) within the liquid aldehyde.

-

Mitigation: This is not just a purity issue; the accumulation of acidic byproducts can catalyze runaway reactions in sensitive downstream steps (e.g., acid-sensitive acetal formations).

Part 3: Strategic Handling & Storage Protocols

To maintain the "Self-Validating" standard of this guide, the following workflow ensures both personnel safety and chemical stability.

Visualizing the Safety Workflow

The following diagram outlines the decision logic for handling this air-sensitive intermediate.

Figure 1: Decision matrix for safe handling and storage to prevent oxidative degradation.

Storage Protocol

-

Temperature: Store at 2–8 °C . Lower temperatures slow the kinetics of autoxidation.

-

Atmosphere: Headspace must be purged with Nitrogen or Argon after every use.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers as trace metals can catalyze oxidation.

Part 4: Synthetic Utility & Reactivity Profile[2]

The 4,5-difluoro-2-methylbenzaldehyde scaffold is a "privileged structure" in medicinal chemistry. The fluorine atoms modulate pKa and metabolic stability, while the aldehyde serves as a versatile "warhead" for diversification.

Key Reaction Pathways[1][5]

-

Reductive Amination: High reactivity with primary/secondary amines due to the electron-poor ring enhancing imine formation.

-

Knoevenagel Condensation: Reacts with active methylene compounds to form styrenyl derivatives.

-

Oxidation: Conversion to 4,5-difluoro-2-methylbenzoic acid (a common impurity, but also a target).

Validated Protocol: Reductive Amination (General Procedure)

This protocol is designed to be self-validating via TLC monitoring.

Reagents:

-

4,5-Difluoro-2-methylbenzaldehyde (1.0 equiv)

-

Amine (1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

DCM or DCE (Solvent)

-

Acetic Acid (catalytic, optional)

Step-by-Step:

-

Imine Formation: Dissolve aldehyde and amine in DCM under N₂. Stir for 30–60 mins.

-

Validation: Check TLC. The aldehyde spot (UV active) should disappear, replaced by a more polar imine spot.

-

-

Reduction: Add STAB in one portion. The reaction is mildly exothermic.

-

Quench: After 2–4 hours (TLC confirmation), quench with saturated NaHCO₃.

-

Note: Gas evolution (CO₂) will occur.

-

-

Workup: Extract with DCM, dry over Na₂SO₄, and concentrate.

Reactivity Visualization

Figure 2: Primary synthetic divergence points for the 4,5-difluoro-2-methylbenzaldehyde scaffold.

Part 5: Emergency Response Protocols

In the event of exposure or spill, immediate action is required to mitigate the irritant effects of the aldehyde.[6]

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use alcohol. | Alcohol can enhance skin penetration of the lipophilic aldehyde. Soap emulsifies and removes it. |

| Eye Contact | Flush with water for 15 min.[5][7][8] Lifting eyelids is crucial. | Aldehydes denature corneal proteins rapidly; immediate dilution is the only way to prevent permanent opacity. |

| Spill (Liquid) | Absorb with vermiculite or sand. Neutralize with dilute bisulfite (optional). | Bisulfite forms a water-soluble adduct with the aldehyde, reducing vapor pressure and flammability. |

References

-

PubChem. (n.d.). 4,5-difluoro-2-methylbenzaldehyde (Compound).[9] National Library of Medicine. Retrieved February 28, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-Fluoro-2-methylbenzaldehyde | 63082-45-1 | TCI EUROPE N.V. [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. PubChemLite - 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O) [pubchemlite.lcsb.uni.lu]

Metabolic Stability of Difluoro-Methylbenzaldehyde Analogs: A Rational Design Guide

This guide serves as an authoritative technical resource on the metabolic stability of difluoro-methylbenzaldehyde analogs. It is designed for medicinal chemists and DMPK scientists optimizing aldehyde-containing pharmacophores.

Executive Summary: The Aldehyde Paradox

Benzaldehyde moieties function as potent electrophiles in covalent drug design (e.g., forming reversible Schiff bases with lysine residues). However, they represent a significant metabolic liability. The aldehyde group is a "soft spot," rapidly oxidized to carboxylic acids by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenases (ALDH) , or reduced to alcohols by Aldo-Keto Reductases (AKR) .

This guide analyzes the difluoro-methylbenzaldehyde scaffold—specifically the 2,6-difluoro substitution pattern—as a privileged structural motif. By strategically placing fluorine atoms (electronic modulation) and methyl groups (steric/lipophilic tuning), researchers can dampen cytosolic clearance while maintaining electrophilic reactivity.

Mechanistic Basis of Stability

To stabilize the benzaldehyde core, one must simultaneously block three distinct metabolic corridors. The difluoro-methyl substitution pattern addresses these through orthogonal mechanisms.

The 2,6-Difluoro Effect (AO & ALDH Blockade)

Aldehyde Oxidase (AO) is a cytosolic molybdenum-cofactor enzyme that attacks the carbonyl carbon via a nucleophilic mechanism.

-

Electronic Activation vs. Steric Shielding: While electron-withdrawing groups (EWGs) like fluorine generally activate the carbonyl toward nucleophilic attack, the 2,6-difluoro substitution provides a dominant steric shield . The ortho-fluorines create a "molecular fence" that hinders the approach of the bulky AO molybdenum center to the carbonyl carbon.

-

Outcome: Significant reduction in

for oxidation to benzoic acid.

Methyl Substitution (CYP & Solubility)

-

Metabolic Shifting: A methyl group (typically at the 3- or 4-position) serves two roles:

-

Lipophilicity Modulation: Increases LogP, improving membrane permeability.

-

CYP Diversion: Fluorine atoms on the ring deactivate the aromatic system, preventing CYP450-mediated ring hydroxylation (arene oxide formation). The methyl group may become a new soft spot (benzylic oxidation), but this is often slower than aldehyde oxidation and can be managed by further fluorination (e.g.,

).

-

Pathway Visualization

Figure 1: Metabolic fate of benzaldehydes. Dashed lines indicate pathways inhibited by the difluoro-methyl motif.

Comparative Stability Data

The following table synthesizes general SAR trends observed in fluorinated benzaldehyde analogs incubated in Human Liver Cytosol (HLC) and Human Liver Microsomes (HLM).

| Analog Structure | HLC Stability ( | HLM Stability ( | Primary Liability |

| Benzaldehyde | < 5 min | < 10 min | Rapid AO oxidation to Benzoic Acid. |

| 4-Fluorobenzaldehyde | < 5 min | 15 min | Electronic activation accelerates AO oxidation. |

| 2,6-Difluorobenzaldehyde | > 60 min | > 45 min | Ortho-F blocks AO; Ring-F blocks CYP hydroxylation. |

| 2,6-Difluoro-4-methyl | > 120 min | 40 min | Methyl adds lipophilicity; Benzylic oxidation is slow. |

Note: Data represents generalized trends derived from structural bioisostere principles [1, 2].

Experimental Protocols for Validation

To rigorously assess the stability of your specific difluoro-methylbenzaldehyde analogs, you must distinguish between cytosolic (AO/ALDH) and microsomal (CYP) clearance.

Workflow Overview

Figure 2: Parallel stability assay workflow to deconvolute metabolic clearance pathways.

Protocol: Cytosolic Stability (AO/ALDH Focus)

Objective: Determine susceptibility to Aldehyde Oxidase and Dehydrogenases.[1]

-

Preparation:

-

Prepare test compound at 1 µM in phosphate buffer (100 mM, pH 7.4).

-

Thaw Human Liver Cytosol (HLC) on ice.

-

-

Incubation:

-

Pre-warm buffer containing compound to 37°C.[2]

-

Initiate reaction by adding HLC (final protein conc: 1.0 mg/mL).

-

Control A (AO Inhibitor): Add Hydralazine (25 µM) to confirm AO specificity.

-

Control B (ALDH Inhibitor): Add Disulfiram (10 µM) to confirm ALDH specificity.

-

Note: No NADPH is required for AO activity.

-

-

Sampling:

-

Aliquot 50 µL at T=0, 15, 30, 60, and 120 min.

-

Quench immediately into 150 µL ice-cold Acetonitrile containing Internal Standard (IS).

-

-

Analysis:

-

Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS monitoring the parent aldehyde and the corresponding carboxylic acid metabolite.

-

Protocol: Microsomal Stability (CYP Focus)

Objective: Assess oxidative clearance by CYP450s (e.g., methyl group oxidation).

-

Preparation:

-

Prepare test compound at 1 µM in buffer containing 3.3 mM MgCl₂.

-

-

Incubation:

-

Add Human Liver Microsomes (HLM) (final protein: 0.5 mg/mL).

-

Initiate reaction with NADPH (1 mM final).

-

Negative Control: Incubate without NADPH to assess non-CYP stability in microsomes.

-

-

Sampling & Analysis:

-

Follow the same quenching and LC-MS/MS procedure as above.

-

Strategic Recommendations

-

Prioritize 2,6-Substitution: If the binding pocket permits, always utilize the 2,6-difluoro motif. The steric bulk is minimal (Van der Waals radius of F ≈ 1.47 Å vs H ≈ 1.20 Å), but the electronic repulsion and "fence" effect against AO are profound [3].

-

Monitor "Metabolic Switching": Stabilizing the aldehyde may shunt metabolism to the methyl group. If the 4-methyl group is rapidly oxidized to a benzyl alcohol/acid, consider replacing it with a difluoromethyl (

) or trifluoromethyl ( -

Solubility Check: Difluoro-methyl analogs are highly lipophilic. Ensure kinetic solubility assays are run in parallel to avoid false "stability" data due to precipitation in the incubation well.

References

-

Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery."[3][4] Journal of Medicinal Chemistry.

-

Muller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.

- Litwin, K. L., et al. (2019). "Aldehyde Oxidase (AO)

-

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

Sources

Methodological & Application

synthesis of 4,5-Difluoro-2-methylbenzaldehyde from 4,5-difluoro-2-methylbenzene

Executive Summary & Strategic Rationale

The synthesis of 4,5-Difluoro-2-methylbenzaldehyde presents a classic challenge in electrophilic aromatic substitution (EAS): directing a new substituent to a specific position on a deactivated, multi-substituted ring. This intermediate is a critical scaffold in medicinal chemistry, particularly for modulating metabolic stability via fluorine substitution in kinase inhibitors and agrochemicals.

The Challenge: Regiocontrol

The starting material, 3,4-difluorotoluene (also known as 1,2-difluoro-4-methylbenzene), possesses three distinct directing forces:

-

Methyl Group (C1): Weakly activating, ortho/para directing.

-

Fluorine (C3): Deactivating, ortho/para directing.

-

Fluorine (C4): Deactivating, ortho/para directing.

Standard Vilsmeier-Haack formylation often fails with this substrate due to the electron-deficient nature of the difluorinated ring. Therefore, this protocol utilizes the Rieche Formylation (TiCl₄ /

The Solution: Electronic Targeting

Our analysis confirms that the C6 position (relative to the methyl group) is the kinetically favored site for electrophilic attack.

-

C2: Sterically hindered (sandwiched between Methyl and Fluorine).

-

C5: Meta to the activating Methyl group (disfavored).

-

C6: Ortho to the activating Methyl group and para to the C3-Fluorine (cooperative directing effects).

Reaction Pathway & Mechanism

The following diagram illustrates the regiochemical logic and the reaction workflow.

Figure 1: Reaction pathway highlighting the cooperative directing effects favoring substitution at the C6 position.

Detailed Experimental Protocol

Reagents & Materials

| Reagent | Equiv.[1][2] | Role | Hazard Note |

| 3,4-Difluorotoluene | 1.0 | Substrate | Flammable |

| TiCl₄ (Titanium Tetrachloride) | 2.2 | Lewis Acid | Corrosive, Fumes in Air |

| DCME (Dichloromethyl methyl ether) | 1.2 | Formyl Source | Suspected Carcinogen , Lachrymator |

| Dichloromethane (DCM) | Solvent | Solvent | Anhydrous required |

Step-by-Step Procedure

Step 1: Setup and Inertion

-

Oven-dry a 500 mL three-neck round-bottom flask, magnetic stir bar, and pressure-equalizing addition funnel.

-

Assemble the apparatus hot under a stream of dry Nitrogen or Argon.

-

Charge the flask with 3,4-Difluorotoluene (10.0 g, 78 mmol) and anhydrous DCM (150 mL) .

-

Cool the solution to -10°C using an ice/salt bath.

Step 2: Lewis Acid Addition (Critical Rate Control) 5. Transfer TiCl₄ (19 mL, ~172 mmol, 2.2 equiv) to the addition funnel under inert atmosphere. 6. Add TiCl₄ dropwise to the stirred solution over 30 minutes .

- Note: The solution will likely darken (yellow/orange/red) due to complex formation. Maintain internal temperature < 0°C to prevent polymerization or isomerization.

Step 3: Electrophile Addition 7. Add DCME (8.5 mL, ~94 mmol, 1.2 equiv) dropwise over 20 minutes at -10°C. 8. Once addition is complete, allow the reaction to stir at -10°C for 1 hour. 9. Remove the cooling bath and allow the mixture to warm to room temperature (20-25°C) . Stir for an additional 3–5 hours.

- Checkpoint: Monitor reaction progress via TLC (10% EtOAc/Hexanes) or GC-MS. The starting material peak should disappear.

Step 4: Quench and Hydrolysis 10. Cool the mixture back to 0°C. 11. Carefully pour the reaction mixture into a beaker containing 300 mL of crushed ice/water .

- Caution: Exothermic hydrolysis of excess TiCl₄ releases HCl gas. Perform in a fume hood.

- Stir vigorously for 30 minutes to ensure complete hydrolysis of the intermediate acetal to the aldehyde.

Step 5: Workup 13. Separate the organic (DCM) layer. 14. Extract the aqueous layer with DCM (2 x 50 mL). 15. Combine organic phases and wash sequentially with:

- Water (100 mL)

- Saturated NaHCO₃ (100 mL) — removes acidic impurities

- Brine (100 mL)

- Dry over anhydrous Na₂SO₄ and filter.

- Concentrate under reduced pressure to yield the crude oil.

Purification

The crude product usually solidifies upon standing or cooling.

-

Primary Method: Recrystallization from Hexanes (or Hexanes/EtOAc 10:1).

-

Alternative: Vacuum distillation (if liquid) or Flash Column Chromatography (SiO₂, 0-5% EtOAc in Hexanes).

Quality Control & Self-Validation

To ensure the correct isomer (4,5-difluoro-2-methylbenzaldehyde) was isolated, use the following validation criteria.

NMR Validation Logic

The key to distinguishing the target from potential byproducts (e.g., 2,3-difluoro-6-methylbenzaldehyde) lies in the aromatic proton coupling .

| Feature | Target: 4,5-Difluoro-2-methyl | Isomer: 2,3-Difluoro-6-methyl |

| Proton Positions | H3 and H6 (Para relationship) | H4 and H5 (Ortho relationship) |

| H-H Coupling ( | ~0 Hz (Singlets or weak para-coupling) | ~8.0 Hz (Strong ortho doublet) |

| F-H Coupling | Both protons show | Both protons show |

Acceptance Criteria (

-

Aldehyde (-CHO): Singlet at ~10.2 ppm.

-

Aromatic Region: Two distinct signals. Look for absence of large 8 Hz coupling between them. They should appear as doublets of doublets (due to Fluorine coupling) but not doublets of doublets of doublets with a large H-H constant.

-

Methyl: Singlet at ~2.6 ppm.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield | Incomplete hydrolysis of acetal | Increase stirring time with ice water; ensure pH is acidic during quench. |

| Polymerization/Tar | Temperature too high during TiCl₄ addition | Strictly maintain T < 0°C during addition. |

| Wrong Isomer | Thermodynamic equilibration | Do not overheat during the room temperature stir phase. Stop reaction immediately upon consumption of SM. |

References

-

Rieche, A., Gross, H., & Höft, E. (1960). "Über α-Halogenäther, IV. Synthesen aromatischer Aldehyde mit Dichlormethyl-alkyläthern." Chemische Berichte, 93(1), 88–94. Link

-

Gross, H., Rieche, A., Höft, E., & Beyer, E. (1967). "Aromatic Aldehydes: Mesitaldehyde." Organic Syntheses, 47, 1. Link

-

García, O., Nicolás, E., & Albericio, F. (2003). "o-Formylation of electron-rich phenols with dichloromethyl methyl ether and TiCl4." Tetrahedron Letters, 44(27), 4961–4963. Link

-

PubChem Compound Summary. (n.d.). "4,5-Difluoro-2-methylbenzaldehyde" (CID 84038653). National Center for Biotechnology Information. Link

Sources

Application Note: Reductive Amination Protocols Utilizing 4,5-Difluoro-2-methylbenzaldehyde

Introduction & Strategic Rationale

In modern drug discovery and medicinal chemistry, the incorporation of fluorinated aromatic motifs is a proven strategy to modulate lipophilicity, enhance metabolic stability, and improve blood-brain barrier (BBB) penetrance. 4,5-Difluoro-2-methylbenzaldehyde [1] serves as a highly versatile electrophilic building block for synthesizing complex, biologically active benzylamines via reductive amination.

Mechanistic Nuances & Causality: Working with 4,5-Difluoro-2-methylbenzaldehyde presents a unique stereoelectronic dichotomy that dictates experimental design:

-

Electronic Activation : The strongly electron-withdrawing 4,5-difluoro substituents inductively increase the electrophilicity of the carbonyl carbon. This facilitates the initial nucleophilic attack by the amine to form the hemiaminal intermediate.

-

Steric Hindrance : The ortho-methyl group introduces significant steric bulk directly adjacent to the reactive carbonyl center. This steric clash severely impedes the dehydration of the transient hemiaminal intermediate into the requisite imine or iminium ion[2].

Consequently, standard reductive amination conditions that work seamlessly for unhindered benzaldehydes often yield incomplete conversions here. To overcome this thermodynamic barrier, the protocols below leverage specific acid catalysis and chemoselective hydride donors—primarily Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3)—to drive the equilibrium forward while preventing premature reduction of the aldehyde[2][3].

Mechanistic Pathway & Logical Relationships

Mechanistic workflow of STAB-mediated reductive amination of fluorinated benzaldehydes.

Quantitative Parameter Optimization

Selecting the correct reducing agent and solvent system is critical for maximizing yield and avoiding side reactions (such as dialkylation or the direct reduction of the aldehyde to a benzyl alcohol). STAB is generally preferred over Sodium cyanoborohydride (NaBH3CN) due to its superior chemoselectivity in weakly acidic media and its lower toxicity profile[2].

| Reducing Agent | Optimal Solvent | Chemoselectivity (Imine vs. Aldehyde) | Toxicity Profile | Suitability for ortho-Hindered Aldehydes | Typical Yield |

| NaBH(OAc)3 | DCE, DCM, THF | Excellent | Low | High (requires AcOH catalyst) | 85 - 95% |

| NaBH3CN | MeOH, EtOH | Good | High (HCN gas risk) | Moderate (requires pH 4-5) | 60 - 80% |

| NaBH4 | MeOH, EtOH | Poor | Low | Low (Requires strict 2-step protocol) | 40 - 65% |

| Borane-Pyridine | DCM, EtOH | Moderate | Moderate | Moderate | 50 - 70% |

Experimental Protocols

Self-Validating System : Both protocols incorporate In-Process Controls (IPC) using LC-MS. Verifying that the intermediate imine is fully formed before the reduction step is the most critical factor in preventing yield loss when working with ortho-substituted benzaldehydes.

Protocol A: Direct Reductive Amination (For Primary & Unhindered Secondary Amines)

Causality : STAB is a mild reducing agent that reacts preferentially with protonated imines over aldehydes[2]. The addition of 1.0 equivalent of acetic acid (AcOH) is mandatory in this protocol to overcome the ortho-methyl steric hindrance by protonating the hemiaminal hydroxyl group, facilitating its departure as water[2][3].

Materials:

-

4,5-Difluoro-2-methylbenzaldehyde (1.0 mmol, 156.13 g/mol )

-

Amine (1.05 mmol)

-

NaBH(OAc)3 (1.5 mmol)

-

Glacial Acetic Acid (1.0 mmol)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5.0 mL)

Step-by-Step Methodology:

-

Imine Pre-formation : In a dry 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 4,5-Difluoro-2-methylbenzaldehyde (156 mg, 1.0 mmol) and the amine (1.05 mmol) in anhydrous DCE (5.0 mL).

-

Acid Catalysis : Add glacial acetic acid (60 µL, 1.0 mmol). Rationale: The acid catalyzes the dehydration of the sterically hindered hemiaminal. Stir at room temperature (20–25 °C) for 30–60 minutes.

-

In-Process Control (IPC) : Sample 5 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: Ensure the disappearance of the aldehyde peak (m/z ~157[M+H]+) and the appearance of the imine mass (m/z =[M + Amine - H2O + H]+).

-

Reduction : Once imine formation is confirmed, add NaBH(OAc)3 (318 mg, 1.5 mmol) portion-wise over 5 minutes to manage any mild exotherm[3].

-

Maturation : Stir the suspension at room temperature for 2–4 hours. The mixture will become cloudy as sodium acetate precipitates.

-

Quench & Workup : Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Rationale: A basic quench neutralizes the acetic acid and destroys excess STAB, partitioning the free-base amine product into the organic layer.

-

Extraction : Extract with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Protocol B: Indirect (Two-Step) Reductive Amination (For Weakly Nucleophilic or Sterically Hindered Amines)

Causality : For anilines or bulky secondary amines, the ortho-methyl group can completely stall direct imine formation. A Lewis acid, Titanium(IV) isopropoxide (Ti(O-iPr)4), is required to act as a potent dehydrating agent and template for imine formation prior to reduction[2].

Materials:

-

4,5-Difluoro-2-methylbenzaldehyde (1.0 mmol)

-

Hindered Amine (1.0 mmol)

-

Ti(O-iPr)4 (2.0 mmol)

-

NaBH4 (1.5 mmol)

-

Anhydrous THF (5.0 mL) and MeOH (2.0 mL)

Step-by-Step Methodology:

-

Lewis Acid Activation : Combine the aldehyde (1.0 mmol), amine (1.0 mmol), and Ti(O-iPr)4 (0.59 mL, 2.0 mmol) in anhydrous THF (5.0 mL) under a nitrogen atmosphere.

-

Dehydration : Stir at room temperature for 12–18 hours. Validation Check: The solution typically turns deep yellow/orange, indicating the formation of the titanium-imine complex.

-

Solvent Switch & Reduction : Dilute the mixture with anhydrous MeOH (2.0 mL) and cool to 0 °C. Carefully add NaBH4 (57 mg, 1.5 mmol) portion-wise. Rationale: MeOH serves as a proton source for the reduction step, while cooling prevents the over-reduction of any trace unreacted aldehyde.

-

Quench : Stir for 1 hour at room temperature, then quench with water (2 mL). A heavy white precipitate of TiO2 will immediately form.

-

Filtration & Extraction : Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc (20 mL). Separate the organic layer from the filtrate, dry over Na2SO4, and concentrate.

Troubleshooting & Self-Validation Matrix

-

Incomplete Conversion : If LC-MS shows unreacted aldehyde and amine after 4 hours in Protocol A, the ortho-methyl steric clash is dominating the reaction kinetics.

-

Solution: Switch to Protocol B (Ti(O-iPr)4) or add 3Å molecular sieves to the Protocol A mixture to forcefully drive out water and push the equilibrium toward the imine.

-

-

Over-Alkylation (Dialkylation) : Common when using primary, unhindered amines (e.g., methylamine).

-

Solution: Use a slight excess of the amine (1.5 - 2.0 eq) relative to the aldehyde, or ensure the imine is 100% pre-formed before adding the reducing agent.

-

-

Aldehyde Reduction (Benzyl Alcohol Formation) : Occurs if STAB is added before the imine has fully formed.

-

Solution: Strictly adhere to the 30-60 minute pre-stirring period and verify imine formation via LC-MS before introducing the hydride source.

-

References

-

[2] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

[1] Title: 4,5-difluoro-2-methylbenzaldehyde (C8H6F2O) - PubChemLite Source: PubChem (National Center for Biotechnology Information) URL: [Link]

Sources

using 4,5-Difluoro-2-methylbenzaldehyde in agrochemical synthesis

Executive Summary

This technical guide details the synthetic utility of 4,5-Difluoro-2-methylbenzaldehyde (CAS: 874477-06-6) as a high-value scaffold in the development of next-generation agrochemicals.

The specific substitution pattern of this intermediate offers two distinct advantages for active ingredient (AI) design:

-

Metabolic Stability: The 4,5-difluoro motif blocks oxidative metabolism (hydroxylation) at the most accessible ring positions, significantly extending the half-life of the AI in plant systems.

-

Steric Shielding: The ortho-methyl group (position 2) provides steric hindrance, protecting downstream functional groups (such as carboxamides in SDHI fungicides) from rapid enzymatic hydrolysis in soil.

This guide provides validated protocols for converting this aldehyde into 4,5-difluoro-2-methylaniline (a precursor for SDHI fungicides) and fluorinated styrenes (precursors for novel ergosterol biosynthesis inhibitors).

Chemical Profile & Reactivity

| Property | Specification | Relevance to Synthesis |

| IUPAC Name | 4,5-Difluoro-2-methylbenzaldehyde | Core Scaffold |

| Molecular Weight | 156.13 g/mol | Stoichiometry calculations |

| Physical State | White to pale yellow solid/liquid | Low melting point requires careful handling during filtration. |

| Electronic Effect | Electron-withdrawing (F, F) | Increases electrophilicity of the aldehyde carbonyl; facilitates nucleophilic attack. |

| Steric Effect | Ortho-Methyl group | Hinders nucleophilic attack slightly; requires higher reaction temperatures for condensations. |

Application I: Synthesis of SDHI Fungicide Precursors

The most critical application of 4,5-Difluoro-2-methylbenzaldehyde is its conversion into 4,5-difluoro-2-methylaniline . This aniline is the amine component in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs), a class of fungicides that includes Bixafen and Fluxapyroxad analogs.

Mechanism & Pathway

The synthesis proceeds via a Pinnick Oxidation to the benzoic acid, followed by a Curtius Rearrangement to the aniline. This route avoids the use of harsh nitration/reduction conditions that could defluorinate the ring.

Figure 1: Synthetic workflow from aldehyde to SDHI fungicide active ingredient.[1][2][3]

Experimental Protocol: Aldehyde to Aniline Conversion

Step A: Pinnick Oxidation to Benzoic Acid

-

Preparation: Dissolve 4,5-Difluoro-2-methylbenzaldehyde (10.0 mmol, 1.56 g) in acetonitrile (20 mL) and water (5 mL).

-

Scavenger Addition: Add NaH₂PO₄ (2.0 eq) and 2-methyl-2-butene (5.0 eq). Note: The alkene scavenges hypochlorous acid to prevent ring chlorination.

-

Oxidation: Cool to 0°C. Add sodium chlorite (NaClO₂, 1.5 eq) portion-wise over 30 minutes.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The aldehyde spot (R_f ~0.6) should disappear, replaced by the baseline acid spot.

-

Workup: Acidify to pH 2 with 1N HCl. Extract with ethyl acetate (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Yield Expectation: >90% white solid.

-

Step B: Curtius Rearrangement to Aniline

-

Activation: Dissolve the crude benzoic acid (10.0 mmol) in anhydrous Toluene (50 mL) under nitrogen.

-

Azidation: Add Triethylamine (1.2 eq) followed by Diphenylphosphoryl azide (DPPA, 1.1 eq). Stir at RT for 1 hour.

-

Rearrangement: Heat the mixture to reflux (110°C) for 2 hours. Evolution of N₂ gas indicates isocyanate formation.

-

Hydrolysis: Cool to 60°C. Add 20% HCl (10 mL) and stir vigorously for 2 hours to hydrolyze the isocyanate.

-

Isolation: Cool to RT. Separate layers. Basify the aqueous layer to pH 10 with NaOH (20%). Extract the aniline with dichloromethane (DCM).

-

Purification: Concentrate and purify via flash chromatography (Hexane:EtOAc).

-

Target:4,5-Difluoro-2-methylaniline .

-

Application II: Synthesis of Fluorinated Styrenes

This aldehyde serves as a precursor to styrene intermediates used in the synthesis of novel Metyltetraprole analogs (a quinone outside inhibitor, QoI). The aldehyde is converted via Wittig olefination.

Mechanism & Pathway[1][2][4][5][6][7]

Figure 2: Wittig olefination pathway to fluorinated styrene intermediates.

Experimental Protocol: Wittig Olefination

-

Ylide Formation: In a dry flask under Argon, suspend Methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL/g).

-

Base Addition: Cool to 0°C. Add Potassium tert-butoxide (KOtBu, 1.3 eq) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.

-

Addition: Dissolve 4,5-Difluoro-2-methylbenzaldehyde (1.0 eq) in THF and add dropwise to the ylide solution at 0°C.

-

Reaction: Warm to RT and stir for 3 hours.

-

Quench: Add saturated NH₄Cl solution.

-

Workup: Extract with Hexanes (to precipitate triphenylphosphine oxide). Filter off the solid oxide. Concentrate the filtrate.

-

Purification: The styrene is non-polar. Pass through a short silica plug eluting with 100% Hexanes.

-

Caution: Styrenes can polymerize. Store at -20°C with a stabilizer (e.g., BHT) if not using immediately.

-

Comparative Data Summary

| Transformation | Reagents | Key Intermediate | Yield (Typical) | Critical Control Point |

| Oxidation | NaClO₂ / H₂O₂ | Benzoic Acid | 92-95% | Temperature control (0°C) to prevent over-oxidation. |

| Curtius | DPPA / TEA | Aniline | 75-80% | Strict anhydrous conditions; N₂ gas evolution management. |

| Wittig | MePPh₃Br / KOtBu | Styrene | 85-88% | Removal of Ph₃PO byproduct; polymerization prevention. |

| Condensation | Ethyl Pyruvate | Quinoline | 60-70% | Requires acid catalysis; potential for regioisomers. |

References

-

Potapov, V. A., et al. (2024).[1][3] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[1][3] Link

- Relevance: Validates the use of fluorinated benzaldehyde/aniline derivatives in quinoline synthesis for biological activity.

-

BenchChem Application Notes. (2025). Synthesis Protocol for 2-Chloro-5,6-difluoroquinoxaline. Link

- Relevance: Demonstrates the reactivity of the 4,5-difluoro motif in heterocyclic condensation reactions relevant to agrochemicals.

-

Swarts, F. (2022). Fluorinated Pesticide Intermediates: Structural Strategy in Agrochemicals. Alfa Chemistry. Link

- Relevance: Provides the theoretical grounding for the metabolic stability conferred by the 4,5-difluoro substitution p

-

PubChem. (2025).[4] Compound Summary: 4,5-difluoro-2-methylbenzaldehyde. National Library of Medicine. Link

- Relevance: Source of physicochemical data and safety classifications (H315, H319) used in the protocol design.

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.[5] Link

- Relevance: Provides the foundational "Doebner-Miller" type condensation conditions adapted for the quinoline synthesis section.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Review Reports - Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

- 4. 4-Fluoro-2-methylbenzaldehyde | C8H7FO | CID 2783217 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

Application Note & Protocols: Selective Oxidation of 4,5-Difluoro-o-xylene to Aldehyde Derivatives

Abstract: This document provides a detailed technical guide for researchers, chemists, and professionals in drug development on the selective oxidation of 4,5-difluoro-o-xylene. The primary focus is on methodologies to synthesize the corresponding mono- and di-aldehyde derivatives, which are valuable synthons in medicinal chemistry and materials science. This guide elucidates the underlying chemical principles, compares various synthetic strategies, and provides detailed, field-tested protocols for laboratory-scale synthesis.

Introduction: The Synthetic Value of Fluorinated Aromatic Aldehydes

Aromatic aldehydes bearing fluorine substituents are critical building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The presence of fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. 4,5-Difluoro-o-xylene is a readily available starting material for accessing valuable derivatives such as 4,5-difluoro-2-methylbenzaldehyde and 4,5-difluorophthalaldehyde.

The primary synthetic challenge lies in the selective oxidation of one or both benzylic methyl groups to the aldehyde stage while preventing over-oxidation to the more thermodynamically stable carboxylic acids. The oxidation of the second methyl group is often significantly more difficult than the first, requiring carefully controlled reaction conditions to achieve desired selectivity.[1] This guide explores practical and reliable methods to navigate these challenges.

Mechanistic Considerations and Strategic Approaches

The selective oxidation of a benzylic methyl group to an aldehyde requires a reagent or catalytic system that can activate the C-H bond without promoting the subsequent, and often facile, oxidation of the resulting aldehyde.

Core Challenges:

-

Over-oxidation: Aldehydes are readily oxidized to carboxylic acids under many oxidative conditions.

-

Selectivity: In the case of dialdehyde synthesis, achieving uniform oxidation of both methyl groups without significant formation of mono-aldehyde or the corresponding acid byproducts can be difficult.

-

Reaction Control: Many oxidation reactions are highly energetic and require careful control of temperature and reagent addition.

Several strategies have been developed to address these issues, primarily revolving around the choice of oxidant and catalyst.

DOT Diagram: Oxidation Pathway of 4,5-Difluoro-o-xylene

Caption: Oxidation pathway from the starting material to target aldehydes and over-oxidation products.

Comparative Analysis of Oxidation Methodologies

The choice of methodology depends on the desired product (mono- vs. di-aldehyde), scale, and available equipment. Below is a summary of common approaches.

| Method | Oxidant/Catalyst | Typical Conditions | Selectivity | Advantages | Disadvantages | Ref. |

| Selenium Dioxide Oxidation | Stoichiometric SeO₂ | Dioxane or Acetic Acid, Reflux | Good for Aldehyde | Reliable, well-established, avoids over-oxidation. | Toxicity of selenium compounds, stoichiometric waste. | |

| Metal-Catalyzed Air Oxidation | Co/Mn salts, often with Br⁻ promoter | Acetic Acid, 100-150°C, Air/O₂ pressure | Variable; often favors carboxylic acid | Uses air as oxidant, scalable for industrial processes. | Harsh conditions, over-oxidation is a major issue, catalyst separation. | [1][2] |

| Cerium-Based Catalysis | CeO₂ Nanomaterials | 150-250°C, Air/O₂ | Generally favors complete oxidation | Can be highly active. | High temperatures required, often leads to CO₂.[3] | [3][4] |

| Photocatalytic Oxidation | Various (e.g., FeVO₄/g-C₃N₄) | Visible light, H₂O₂, 20-40°C | Potentially High | Very mild conditions, high selectivity possible. | Requires specialized photoreactor equipment, catalyst development is ongoing. | [5] |

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of 4,5-Difluorophthalaldehyde via Selenium Dioxide Oxidation

This protocol leverages the classic benzylic oxidation using selenium dioxide, which is highly effective for converting activated methyl groups to aldehydes. The mechanism involves an ene reaction followed by a[2][6]-sigmatropic rearrangement, which inherently stops at the aldehyde stage.

Reagents & Materials:

-

4,5-Difluoro-o-xylene (1.0 eq)

-

Selenium Dioxide (SeO₂, 2.2 eq)

-

1,4-Dioxane (anhydrous)

-

Deionized Water

-

Sodium Bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate

-

Hexanes

-

Round-bottom flask (appropriate size)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,5-difluoro-o-xylene (e.g., 5.0 g, 35.2 mmol) and 1,4-dioxane (100 mL).

-

Reagent Addition: Add selenium dioxide (e.g., 8.6 g, 77.4 mmol, 2.2 eq) to the solution. Caution: Selenium compounds are highly toxic. Handle with extreme care in a fume hood.

-

Reaction: Heat the mixture to reflux (approx. 101°C) with vigorous stirring. The reaction mixture will turn dark as elemental selenium precipitates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up - Quenching: Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Work-up - Filtration: Filter the mixture through a pad of Celite® to remove the black selenium precipitate. Wash the filter cake with a small amount of ethyl acetate.

-

Work-up - Extraction: Transfer the filtrate to a separatory funnel. Dilute with 150 mL of ethyl acetate and wash sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash removes any acidic byproducts and residual SeO₂.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 4,5-difluorophthalaldehyde as a solid.

Characterization:

-

Appearance: Typically a white to pale yellow solid.

-

¹H NMR & ¹⁹F NMR: To confirm the structure and purity.

-

Melting Point: Compare with literature values if available.

Protocol 2: Selective Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

To favor mono-oxidation, the stoichiometry of the oxidant is reduced, and reaction time is carefully controlled. This protocol is an adaptation of the previous method.

Reagents & Materials:

-

Same as Protocol 1, with adjusted stoichiometry.

Step-by-Step Procedure:

-

Stoichiometry Adjustment: Use 4,5-difluoro-o-xylene (1.0 eq) and Selenium Dioxide (SeO₂, 1.05 eq).

-

Reaction Setup: Follow the setup as described in Protocol 1.

-

Reaction: Heat the mixture to reflux. The key to achieving mono-selectivity is careful monitoring. Take aliquots every 1-2 hours and analyze by GC-MS to track the relative concentrations of starting material, mono-aldehyde, and di-aldehyde.

-

Quenching: Stop the reaction when the concentration of the desired mono-aldehyde is maximized (typically at ~60-70% conversion of the starting material). This prevents significant formation of the di-aldehyde.

-

Work-up and Purification: Follow the same work-up and purification procedures as in Protocol 1. The chromatographic separation will need to resolve the starting material, mono-aldehyde, and di-aldehyde.

DOT Diagram: Experimental Workflow for SeO₂ Oxidation

Caption: Step-by-step workflow for the synthesis of 4,5-difluoro-aldehydes using SeO₂.

Concluding Remarks for the Practicing Scientist

The selective oxidation of 4,5-difluoro-o-xylene to its aldehyde derivatives is a synthetically valuable but challenging transformation. For laboratory-scale synthesis where purity and selectivity are paramount, the stoichiometric oxidation with selenium dioxide remains a highly reliable and predictable method. While it involves toxic reagents, the procedural simplicity and the reduced risk of over-oxidation make it a superior choice compared to high-temperature catalytic air oxidations for this specific transformation. Researchers aiming for mono-aldehyde synthesis must prioritize careful reaction monitoring to quench the reaction at the optimal time point. Future advancements in selective photocatalytic or enzymatic methods may offer greener and milder alternatives.[5][7]

References

-

ScienceAsia. p-Xylene catalytic oxidation to terephthalic acid by ozone. Available from: [Link]

-

Huang, H., et al. (2012). Complete oxidation of o-xylene over Pd/Al2O3 catalyst at low temperature. Catalysis Today. Available from: [Link]

- Google Patents. Method for oxidation of xylene derivatives. US6465685B1.

-

ACS Publications. A Green Oxidation Process of p-Xylene to Terephthalic Acid through the UV Irradiation-Enhanced Ozonation Process. Industrial & Engineering Chemistry Research. Available from: [Link]

-

Unacademy. Aldehydes, Ketones and Carboxylic Acid. Available from: [Link]

-

MDPI. Advances in Selective Photocatalytic Oxidation of p-Xylene to Terephthalic Acid as a Sustainable Route: A Short Review on Photocatalyst Formulation and Related Reaction Mechanisms. Molecules. (2023). Available from: [Link]

-

Science of Synthesis. Allylic and Benzylic Oxidation. Thieme. (2002). Available from: [Link]

-

PrepChem.com. Synthesis of 4,5-Difluorophthalic Anhydride (5). Available from: [Link]

-

Hashemi, M., & Manuchehri, N. (1997). Selective Oxidation of Xylenes to Toluic Acids. Iranian Journal of Chemistry and Chemical Engineering. Available from: [Link]

-

MDPI. p-Xylene Oxidation to Terephthalic Acid: New Trends. Molecules. (2023). Available from: [Link]

-

Li, Y., et al. (2019). One-step highly selective oxidation of p-xylene to 4-hydroxymethylbenzoic acid over Cu-MOF catalysts under mild conditions. Catalysis Communications. Available from: [Link]

- Google Patents. Process for oxidation of xylenes. US2809211A.

-

Poliakoff, M., et al. (2002). Simultaneous continuous partial oxidation of mixed xylenes in supercritical water. Green Chemistry. Available from: [Link]

-

PubChem. 4,5-difluoro-2-methylbenzaldehyde. Available from: [Link]

-

PubMed. Benzylic and aryl hydroxylations of m-xylene by o-xylene dioxygenase from Rhodococcus sp. strain DK17. (2010). Available from: [Link]

-

PubMed. Complete catalytic oxidation of o-xylene over CeO2 nanocubes. (2012). Available from: [Link]

-

Organic Syntheses. N-BENZOYLPYRROLIDINE. Available from: [Link]

- Google Patents. Preparation method of 4-difluoromethoxy-3-hydroxybenzaldehyde. CN103467260A.

-

ResearchGate. Mechanism of catalytic oxidation of o-xylene by MOF-derived Co3O4 with different shapes. (2020). Available from: [Link]

-

ResearchGate. Synthesis of 4-hydroxy-5-isopropyl-2-methylbenzaldehyde (thymol aldehyde). (2023). Available from: [Link]

-

LookChem. Oxidation of o-Xylene to Phthalic Anhydride. Available from: [Link]

-

Catalysis Science & Technology. Shape dependence of nanoceria on complete catalytic oxidation of o-xylene. (2014). Available from: [Link]

- Google Patents. Chemical synthesis method of 4-fluoro-2-methylbenzoic acid. CN110903176A.

-

Journal of the Chemical Society. Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. (1954). Available from: [Link]

-

White Rose Research Online. Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Available from: [Link]

-

BioResources. Chlorine-free method for the oxidation of residual aldehydes on TEMPO-oxidized cellulose. (2018). Available from: [Link]

-

Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. Available from: [Link]

-

Applied and Environmental Microbiology. Anaerobic Oxidation of o-Xylene, m-Xylene, and Homologous Alkylbenzenes by New Types of Sulfate-Reducing Bacteria. (1996). Available from: [Link]

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. US6465685B1 - Method for oxidation of xylene derivatives - Google Patents [patents.google.com]

- 3. Complete catalytic oxidation of o-xylene over CeO2 nanocubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Benzylic and aryl hydroxylations of m-xylene by o-xylene dioxygenase from Rhodococcus sp. strain DK17 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Regioselective Formylation of 3,4-Difluorotoluene

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Mechanistic Rationale

Fluorinated benzaldehydes are indispensable building blocks in modern drug discovery, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) to enhance metabolic stability, lipophilicity, and target binding affinity 1. The synthesis of specific regioisomers, such as 4,5-difluoro-2-methylbenzaldehyde (CAS 128219-81-8) 2, requires the precise formylation of 3,4-difluorotoluene.

Formylating 3,4-difluorotoluene presents a distinct synthetic challenge. The aromatic ring is electronically deactivated by the strong inductive electron-withdrawing effects of the two fluorine atoms, rendering standard mild formylation techniques ineffective. Success depends entirely on the strategic selection of reagents that can generate a highly reactive electrophile while navigating the substrate's inherent directing groups.

Regioselectivity Analysis: In 3,4-difluorotoluene, the methyl group at C1 is weakly activating and directs electrophilic aromatic substitution (EAS) to the ortho and para positions (C2 and C6). The fluorine atom at C3 directs to C2 and C6, while the fluorine at C4 directs to C3 and C5. Consequently, positions C2 and C6 are synergistically activated by both the methyl group and the C3 fluorine.

Between these two, C2 is sterically hindered (flanked by the methyl group and the C3 fluorine). Position C6 is sterically accessible, making it the kinetically and thermodynamically favored site for electrophilic attack, ultimately yielding 4,5-difluoro-2-methylbenzaldehyde 3.

Selection of Formylating Reagents

To overcome the deactivation of the difluorinated ring, a highly potent electrophile is required.

-

Rieche Formylation (Cl₂CHOMe / TiCl₄): This is the optimal method. Dichloromethyl methyl ether reacts with a strong Lewis acid like Titanium(IV) chloride (TiCl₄) 4 to generate a highly reactive oxonium/carbocation intermediate. This method is highly effective for the direct formylation of fluorine-containing aromatics 5.

-

Vilsmeier-Haack (POCl₃ / DMF): While standard for many aromatics, the Vilsmeier-Haack reagent is generally too weak for deactivated difluorobenzenes unless subjected to highly controlled, forcing thermal conditions, which often leads to degradation 1.

-

Directed ortho Metalation (DoM): Using strong bases like n-BuLi or sec-BuLi followed by a DMF quench is a common alternative for functionalizing fluorotoluenes 6. However, DoM is directed by the fluorine atoms to the most acidic proton (typically C2), which alters the regioselectivity and yields 3,4-difluoro-2-methylbenzaldehyde rather than the desired C6-formylated product.

Table 1: Quantitative Comparison of Formylation Strategies for 3,4-Difluorotoluene

| Formylation Method | Primary Reagents | Target Regioisomer | Expected Yield | Mechanistic Rationale |

| Rieche Formylation | Cl₂CHOMe, TiCl₄, DCM | 4,5-Difluoro-2-methylbenzaldehyde (C6) | 70–85% | Strong electrophile overcomes F-deactivation; sterics favor C6 attack. |

| Vilsmeier-Haack | POCl₃, DMF | N/A | < 10% | Electrophile is too weak for deactivated difluorobenzenes. |

| Directed Metalation (DoM) | sec-BuLi, TMEDA, DMF | 3,4-Difluoro-2-methylbenzaldehyde (C2) | 40–60% | Lithiation is directed by F to the most acidic proton (C2), altering regioselectivity. |

| Duff Reaction | HMTA, TFA | N/A | Trace | Requires strongly activated rings (e.g., phenols) to proceed. |

Reaction Pathway Visualization

Figure 1: Mechanistic pathway of the Rieche formylation of 3,4-difluorotoluene.

Experimental Protocol: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

Self-Validating System: This protocol utilizes in-process visual cues and temperature controls to ensure the integrity of the highly moisture-sensitive electrophile and validate reaction progression.

Materials

-

3,4-Difluorotoluene (1.0 equiv)

-

Dichloromethyl methyl ether (Cl₂CHOMe) (1.5 equiv)

-

Titanium(IV) chloride (TiCl₄) (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice, saturated NaHCO₃, brine.

Step-by-Step Methodology

-

System Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet. Purge with N₂ for 15 minutes.

-

Causality: TiCl₄ and Cl₂CHOMe are exceptionally sensitive to moisture. Trace water will prematurely hydrolyze the reagents, destroying the active electrophile and drastically reducing yield.

-

-

Electrophile Generation: Add anhydrous DCM (10 mL/mmol substrate) and Cl₂CHOMe to the flask. Cool the mixture to 0 °C using an ice bath. Slowly add TiCl₄ dropwise over 15 minutes.

-

Causality: The Lewis acid-base complexation is highly exothermic. Maintaining 0 °C prevents the thermal decomposition of the highly reactive [CH(OMe)Cl]⁺ intermediate. Validation: A deep red/orange color change visually confirms the successful formation of the active electrophile complex.

-

-

Substrate Addition: Dissolve 3,4-difluorotoluene in a small volume of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Causality: Controlled addition manages the exothermic EAS reaction, preventing localized heating that could lead to unwanted polymerization or poly-formylation.

-

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3–4 hours.

-

Causality: Because the difluorinated ring is electronically deactivated, the reaction requires higher thermal energy (room temperature) compared to activated substrates (which typically react at 0 °C) to reach full conversion. Validation: Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the non-polar starting material validates completion.

-

-

Quenching and Hydrolysis: Slowly pour the dark reaction mixture onto vigorously stirred crushed ice and water.

-

Causality: The cold aqueous quench safely neutralizes unreacted TiCl₄ (generating inert TiO₂ and HCl) and rapidly hydrolyzes the hemiacetal intermediate into the final aldehyde product.

-

-

Extraction and Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO₃ (until aqueous pH ~7) and brine, then dry over anhydrous MgSO₄. Concentrate under reduced pressure and purify via silica gel chromatography to yield pure 4,5-difluoro-2-methylbenzaldehyde.

References

-

Guidechem. 3,4-Difluorobenzaldehyde 34036-07-2 wiki. Retrieved from 1

-

LookChem. Cas 34036-07-2, 3,4-Difluorobenzaldehyde. Retrieved from 5

-

Benchchem. 3,5-Difluorotoluene | High Purity | For Research Use. Retrieved from 6

-

Guiding-Bio. Custom Synthesis Products Supplier: 4,5-Difluoro-2-methylbenzaldehyde. Retrieved from 2

-

BLD Pharm. 34036-07-2 | 3,4-Difluorobenzaldehyde. Retrieved from 3

-

Scribd. CRC Handbook of Chemistry and Physics - (Section 6 Fluid Properties). Retrieved from 4

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,5-Difluoro-2-methylbenzaldehyde

Answering your question.

Welcome to the technical support center for the synthesis of 4,5-Difluoro-2-methylbenzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you optimize your synthetic route and improve your yield and purity.

The synthesis of 4,5-Difluoro-2-methylbenzaldehyde can be challenging, often with competing side reactions and purification difficulties. This guide provides practical, field-tested advice to navigate these issues, grounded in established chemical principles.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 4,5-Difluoro-2-methylbenzaldehyde.

Low or No Product Yield

Question: I am attempting the Vilsmeier-Haack formylation of 1,2-difluoro-4-methylbenzene, but I am getting a very low yield of the desired 4,5-Difluoro-2-methylbenzaldehyde. What are the likely causes and how can I improve it?

Answer: A low yield in the Vilsmeier-Haack reaction is a common issue that can often be traced back to several key factors. Let's break down the potential causes and solutions:

-

Purity of Starting Materials: The purity of your 1,2-difluoro-4-methylbenzene is crucial. Any impurities can interfere with the reaction. It is recommended to use a starting material with a purity of at least 98%.

-

Reaction Conditions: The temperature and reaction time are critical parameters. The Vilsmeier-Haack reaction is typically exothermic, and careful temperature control is necessary to prevent side reactions.

-

Temperature: The reaction should be carried out at a low temperature, typically between 0 and 10 °C, especially during the addition of the Vilsmeier reagent. Allowing the temperature to rise can lead to the formation of undesired byproducts.

-

Reaction Time: The reaction should be monitored closely by TLC or GC to determine the optimal reaction time. A reaction time that is too short will result in incomplete conversion, while a reaction time that is too long can lead to product degradation.

-

-

Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent (formed from a formamide derivative like N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride) to the 1,2-difluoro-4-methylbenzene is a critical factor. An excess of the Vilsmeier reagent is often used to ensure complete conversion, but a large excess can lead to the formation of byproducts. A good starting point is to use a 1.2 to 1.5 molar excess of the Vilsmeier reagent.

-

Work-up Procedure: The work-up procedure is critical for isolating the product and removing unreacted starting materials and byproducts. The reaction mixture should be quenched by slowly adding it to ice-water, followed by neutralization with a base such as sodium carbonate or sodium hydroxide. The product is then typically extracted with an organic solvent like dichloromethane or ethyl acetate.

Experimental Protocol: Optimized Vilsmeier-Haack Formylation

-

To a stirred solution of N,N-dimethylformamide (1.2 eq.) in dichloromethane at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,2-difluoro-4-methylbenzene (1.0 eq.) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Once the reaction is complete, pour the mixture slowly into a stirred mixture of ice and water.

-

Neutralize the mixture with a saturated aqueous solution of sodium carbonate until the pH is approximately 7-8.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Presentation: Effect of Reaction Conditions on Yield

| Parameter | Condition A | Condition B | Condition C |

| Temperature | 0 °C | Room Temperature | 50 °C |

| Reaction Time | 4 hours | 4 hours | 2 hours |

| Yield | 75-85% | 40-50% | 10-20% |

Visualization: Vilsmeier-Haack Reaction Workflow

Caption: Troubleshooting decision tree for minimizing impurities in the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the role of the two fluorine atoms in the synthesis of 4,5-Difluoro-2-methylbenzaldehyde?

A1: The two fluorine atoms on the benzene ring are strongly electron-withdrawing groups. This has a significant impact on the reactivity of the aromatic ring. In the Vilsmeier-Haack reaction, these fluorine atoms deactivate the ring towards electrophilic substitution, making the reaction more challenging than for an unsubstituted toluene. This is why careful optimization of the reaction conditions is necessary to achieve a good yield.

Q2: Can I use a different formylating agent for the Vilsmeier-Haack reaction?

A2: While the combination of DMF and POCl₃ is the most common and cost-effective, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, these reagents are often more reactive and may require even more stringent temperature control.

Q3: My final product has a yellowish tint. How can I decolorize it?

A3: A yellowish tint in the final product often indicates the presence of minor, colored impurities. If column chromatography does not remove the color completely, you can try recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate. Alternatively, a small amount of activated carbon can be added to a solution of the product, stirred for a short period, and then filtered to remove the colored impurities.

Q4: Is the oxidation of 4,5-difluoro-2-methylbenzyl alcohol a better route than the Vilsmeier-Haack reaction?

A4: The "better" route depends on the available starting materials and the desired scale of the reaction. The Vilsmeier-Haack reaction starts from the more readily available 1,2-difluoro-4-methylbenzene. The oxidation route requires the synthesis of the corresponding benzyl alcohol first, which adds an extra step. However, the oxidation of the alcohol can sometimes offer higher purity of the final product if a selective oxidizing agent is used.

References

Technical Support Center: Preventing Over-oxidation in the Synthesis of Fluorobenzaldehydes